Bz-Pro-Phe-Arg-Pna hydrochloride

説明

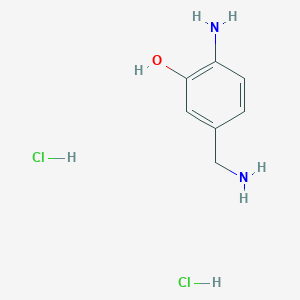

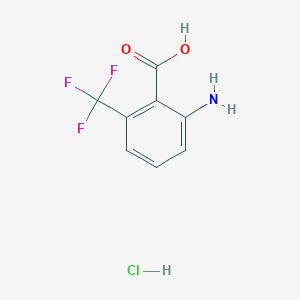

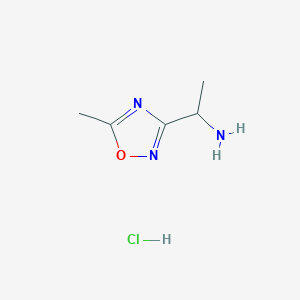

Bz-Pro-Phe-Arg-Pna hydrochloride, also known as N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride, is a chromogenic protease substrate . It is used as a substrate for plasma kallikrein, cruzipain, and trypsin .

Molecular Structure Analysis

The molecular formula of Bz-Pro-Phe-Arg-Pna hydrochloride is C₃₃H₃₉ClN₈O₆ . Its molecular weight is 679.18 .Chemical Reactions Analysis

Bz-Pro-Phe-Arg-Pna hydrochloride acts as a substrate for various enzymes including thrombin, trypsin, and papain . It undergoes hydrolysis by cruzipain, a major cysteine proteinase from Trypanosoma cruzi .Physical And Chemical Properties Analysis

Bz-Pro-Phe-Arg-Pna hydrochloride is a powder that is soluble in methanol . It should be stored at temperatures below -15°C .科学的研究の応用

- Field : Biochemistry

- Application Summary : “Bz-Pro-Phe-Arg-Pna hydrochloride” is used as a protease substrate . Proteases are enzymes that break down proteins and peptides, and substrates are the molecules upon which enzymes act.

- Method of Application : The compound is introduced to a solution containing the protease, and the enzyme’s activity is then measured based on how effectively it breaks down the substrate .

- Results : The effectiveness of the protease can be determined by measuring the rate at which it breaks down the substrate. This can provide valuable information about the enzyme’s function and potential applications .

- Field : Food Science and Technology

- Application Summary : This compound has been used in a study on the stabilisation of proteins in white wine . Protein stabilisation is important in winemaking because it prevents the formation of haze or sediment in the wine.

- Method of Application : In the study, a packed-bed reactor containing immobilised bromelain was used. The wine was fortified with a synthetic substrate (Bz-Phe-Val-Arg-pNA), and the effectiveness of the reactor was evaluated .

- Results : The treatment was found to be effective in decreasing both the wine’s hazing potential and its total protein content. It did not significantly affect the wine’s phenolic composition, mineral component, or sensory quality .

- Field : Biochemistry

- Application Summary : “Bz-Pro-Phe-Arg-Pna hydrochloride” is used as a colorimetric substrate for plasma kallikrein . Plasma kallikrein is a serine protease present in blood plasma that plays a role in coagulation, inflammation, and other physiological processes.

- Method of Application : The compound is introduced to a solution containing plasma kallikrein. The enzyme cleaves the peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm .

- Results : The amount of pNA released is a measure of plasma kallikrein activity, providing a useful tool for studying this enzyme .

Protease Substrate

Wine Protein Stabilisation

Plasma Kallikrein Activity Measurement

- Agkistrodon contortrix Thrombin-Like Enzyme Substrate

- Field : Biochemistry

- Application Summary : “Bz-Pro-Phe-Arg-Pna hydrochloride” is used as a chromogenic substrate for the thrombin-like enzyme from Agkistrodon contortrix, a species of venomous snake .

- Method of Application : The compound is introduced to a solution containing the enzyme. The enzyme cleaves the peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection .

- Results : The amount of pNA released is a measure of the enzyme’s activity, providing a useful tool for studying this enzyme .

特性

IUPAC Name |

(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O6.ClH/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23;/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36);1H/t26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYWLWIIQPDFPW-JAQKLANPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Pro-Phe-Arg-Pna hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)

![5-Bromo-2,2-difluoro-4-methylbenzo[d][1,3]dioxole](/img/structure/B1375558.png)